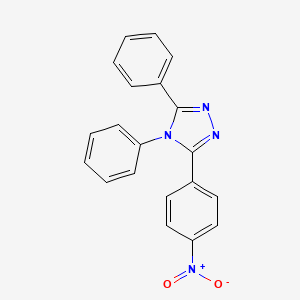
3-(4-nitrophenyl)-4,5-diphenyl-4H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-nitrophenyl)-4,5-diphenyl-4H-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms. This particular compound is characterized by the presence of a 4-nitrophenyl group and two phenyl groups attached to the triazole ring. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-nitrophenyl)-4,5-diphenyl-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-amino-1,2,4-triazole with 4-nitrobenzaldehyde and benzaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, followed by cyclization to form the triazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(4-nitrophenyl)-4,5-diphenyl-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Cycloaddition: The triazole ring can participate in 1,3-dipolar cycloaddition reactions with alkynes or azides.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Nitric acid for nitration, halogens for halogenation.
Cycloaddition: Alkynes, azides, copper catalysts.
Major Products Formed:
Reduction: 3-(4-aminophenyl)-4,5-diphenyl-4H-1,2,4-triazole.
Substitution: this compound derivatives with various substituents on the phenyl rings.
Applications De Recherche Scientifique
3-(4-nitrophenyl)-4,5-diphenyl-4H-1,2,4-triazole has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as conductivity and stability
Mécanisme D'action
The mechanism of action of 3-(4-nitrophenyl)-4,5-diphenyl-4H-1,2,4-triazole involves its interaction with biological targets through hydrogen bonding and dipole interactions. The triazole ring can form hydrogen bonds with enzymes and receptors, modulating their activity. The nitro and phenyl groups contribute to the compound’s ability to interact with hydrophobic and aromatic regions of proteins, enhancing its binding affinity .
Comparaison Avec Des Composés Similaires
- 4H-1,2,4-Triazole, 3-(4-methoxyphenyl)-4,5-diphenyl-
- 4H-1,2,4-Triazole, 3-(4-chlorophenyl)-4,5-diphenyl-
- 4H-1,2,4-Triazole, 3-(4-bromophenyl)-4,5-diphenyl-
Comparison: Compared to its analogs, 3-(4-nitrophenyl)-4,5-diphenyl-4H-1,2,4-triazole is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This affects its reactivity and interaction with biological targets, making it a valuable compound for specific applications .
Propriétés
Numéro CAS |
62507-57-7 |
|---|---|
Formule moléculaire |
C20H14N4O2 |
Poids moléculaire |
342.3 g/mol |
Nom IUPAC |
3-(4-nitrophenyl)-4,5-diphenyl-1,2,4-triazole |
InChI |
InChI=1S/C20H14N4O2/c25-24(26)18-13-11-16(12-14-18)20-22-21-19(15-7-3-1-4-8-15)23(20)17-9-5-2-6-10-17/h1-14H |
Clé InChI |
XHHJDYNMDKPNKH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


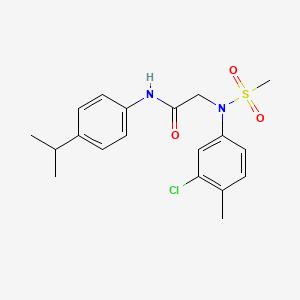
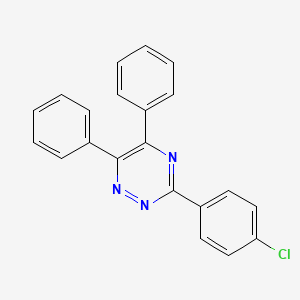

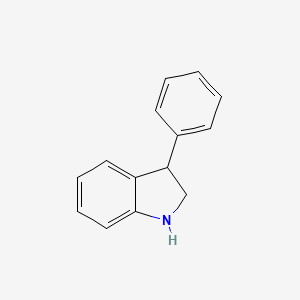
![N-butyl-N-methyl-5-phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1658811.png)
![ethyl 4-[2,5-dimethyl-3-[(Z)-1,2,4-triazol-4-yliminomethyl]pyrrol-1-yl]benzoate](/img/structure/B1658812.png)
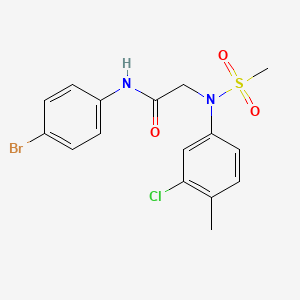

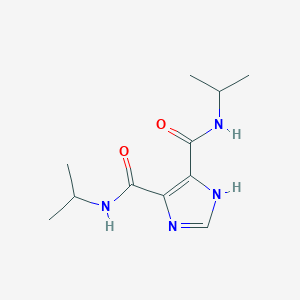
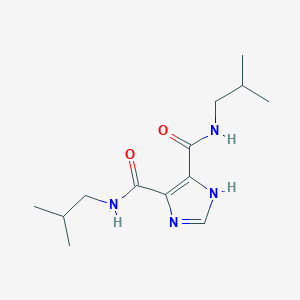
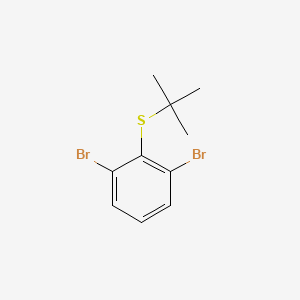
![Benzene, 1,3-dibromo-2-[(1,1-dimethylethyl)thio]-5-methyl-](/img/structure/B1658820.png)
![4-methoxy-N-[2-[3-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B1658824.png)
![N-[2-[3-(2-morpholin-4-yl-2-oxo-ethyl)sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B1658826.png)
